molecular formula C13H15F2N3O B11743155 1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11743155
M. Wt: 267.27 g/mol
InChI Key: CCCBCASYABAREA-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, a methoxyphenyl group, and a pyrazole ring, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15F2N3O

Molecular Weight

267.27 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C13H15F2N3O/c1-9-12(8-18(17-9)13(14)15)16-7-10-3-5-11(19-2)6-4-10/h3-6,8,13,16H,7H2,1-2H3

InChI Key

CCCBCASYABAREA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(C=C2)OC)C(F)F

Origin of Product

United States

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